4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
Overview
Description
4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1,4-dihydropyridine, which is then chlorinated to introduce the chloro group. The subsequent steps involve the formation of the oxobutanenitrile moiety through reactions such as condensation and cyclization.
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Step 1: Synthesis of 1-methyl-1,4-dihydropyridine
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
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Step 2: Chlorination
Reagents: Chlorine gas or N-chlorosuccinimide.
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Step 3: Formation of the oxobutanenitrile moiety
Reagents: Acetyl chloride and sodium cyanide.
Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanoic acid.
Reduction: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-aminobutanenitrile.
Substitution: Formation of 4-methoxy-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile.
Scientific Research Applications
4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanoic acid
- 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-aminobutanenitrile
- 4-Methoxy-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
Uniqueness
4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is unique due to its combination of a chloro-substituted pyridine ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(1-methylpyridin-4-ylidene)-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-4-2-8(3-5-13)9(7-12)10(14)6-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYOGYFCFARNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C#N)C(=O)CCl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183242 | |
Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-32-0 | |
Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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